Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate

Description

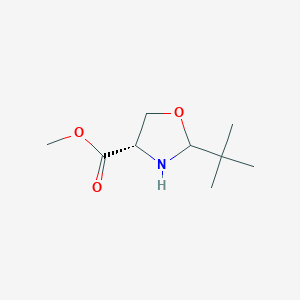

Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is a chiral oxazolidine derivative featuring a five-membered 1,3-oxazolidine ring with a tert-butyl substituent at position 2 and a methyl ester at position 4. The (4S) stereochemistry confers asymmetry critical for applications in asymmetric synthesis and pharmaceutical intermediates. Oxazolidines are valued for their stability, tunable reactivity, and utility as protecting groups for amino alcohols.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl (4S)-2-tert-butyl-1,3-oxazolidine-4-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3/t6-,8?/m0/s1 |

InChI Key |

FCOMFAAEZRWCKY-UUEFVBAFSA-N |

Isomeric SMILES |

CC(C)(C)C1N[C@@H](CO1)C(=O)OC |

Canonical SMILES |

CC(C)(C)C1NC(CO1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs triethylamine as a base in pentane or ethyl acetate at elevated temperatures (55–60°C) under Dean-Stark conditions to remove water. The use of pivaldehyde introduces steric bulk, favoring the formation of the cis-isomer due to conformational control during cyclization. For example, Fairhurst et al. achieved a 95% yield of methyl (4S)-2-(tert-butyl)oxazolidine-4-carboxylate after 72 hours at 55°C.

Key Reaction Parameters:

- Solvent: Pentane or ethyl acetate

- Base: Triethylamine (2–3 equivalents)

- Temperature: 55–60°C

- Time: 48–72 hours

Diastereomeric Control

The initial product is a 1:1 mixture of cis- and trans-oxazolidine isomers. However, acylation of the nitrogen atom (e.g., using Boc anhydride or malonyl chloride) stabilizes the cis-configuration, enabling isolation via crystallization or chromatography. For instance, Hayashi et al. demonstrated that N-acylation with tert-butoxycarbonyl (Boc) groups under pyridine catalysis selectively yields the cis-isomer in >98% diastereomeric excess (de).

Stereoselective Enolate Methylation

An alternative route developed by Anson et al. leverages cryogenic enolate alkylation to install the methyl group at C4 with high enantiocontrol. This method starts from a Boc-protected L-serine derivative and proceeds through a four-step telescoped process:

Reaction Sequence

- Oxazolidine Formation: L-Serine methyl ester is condensed with pivaldehyde to form (4S)-2-(tert-butyl)oxazolidine-4-carboxylate.

- Enolate Generation: Treatment with potassium tert-butoxide at −65°C generates a planar enolate, which adopts a conformation minimizing steric clash between the tert-butyl group and carbonyl oxygen.

- Methylation: Reaction with methyl iodide at cryogenic temperatures delivers the methylated product with 98% enantiomeric excess (ee).

Advantages:

Limitations:

- Requires stringent temperature control (−65°C)

- Cost-intensive due to cryogenic equipment

Diastereomeric Salt Resolution

For applications demanding ultrahigh enantiopurity (>99% ee), diastereomeric resolution using chiral acids like (1S)-(+)-camphorsulfonic acid has been employed. This method resolves racemic 2-methylserine methyl ester into its enantiomers via selective crystallization.

Procedure Highlights:

- Racemic 2-methylserine methyl ester is treated with (1S)-(+)-camphorsulfonic acid in acetone.

- The (S)-enantiomer preferentially crystallizes as a salt, leaving the (R)-enantiomer in solution.

- Neutralization and recrystallization yield enantiopure this compound.

Industrial-Scale Optimizations

Recent patents highlight modifications to improve yield and reduce costs for large-scale production:

Solvent-Free Condensation

A 2020 Chinese patent describes a solvent-free condensation of DL-serine methyl ester hydrochloride with pivaldehyde using triethylamine. This method eliminates organic solvents, achieving 88% yield while reducing environmental impact.

Telescoped Processes

Process intensification strategies, such as telescoping acylation and cyclization steps without intermediate isolation, have been implemented in multikilogram syntheses. For example, Ledoussal et al. reported a one-pot procedure combining Boc protection and cyclization, reducing purification steps.

Critical Factors Influencing Synthesis

Temperature and Reaction Time

Prolonged heating (>48 hours) at 55–60°C is essential for complete cyclization but risks racemization. Lower temperatures (25–30°C) favor kinetic control but require extended reaction times.

Catalytic Additives

The addition of dimethylaminopyridine (DMAP) accelerates acylation steps, while molecular sieves enhance imine formation by absorbing water.

Purification Techniques

- Chromatography: Silica gel chromatography with ethyl acetate/petroleum ether eluents resolves cis/trans diastereomers.

- Crystallization: Hexane/ethyl acetate mixtures preferentially crystallize the cis-isomer.

Comparative Analysis of Methods

| Method | Yield | ee/de | Scalability | Complexity |

|---|---|---|---|---|

| Condensation + Acylation | 82–95% | 95% de | High | Moderate |

| Enolate Methylation | 52% | 98% ee | Moderate | High |

| Salt Resolution | 61% | >99% ee | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amino alcohols.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl (4S)-2-(tert-butyl)oxazolidine-4-carboxylate serves as a key intermediate in the synthesis of several bioactive compounds, including antibiotics and other therapeutic agents. The oxazolidine ring structure is particularly valuable due to its ability to participate in various chemical reactions, enhancing the overall yield and efficiency of synthetic pathways.

Case Study: Antibiotic Synthesis

A notable application is in the synthesis of oxazolidinone antibiotics, which are crucial in treating infections caused by Gram-positive bacteria. The compound can be employed as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched products. For instance, the synthesis of linezolid, an oxazolidinone antibiotic, has been facilitated by using derivatives of this compound as starting materials .

Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states and enhance reaction rates. Its application in enantioselective catalysis is particularly noteworthy.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Aziridination | Rh(II) complexes with oxazolidine derivatives | ≥ 80 |

| Asymmetric Diels-Alder | This compound | High |

| Michael Addition | Oxazolidine-based catalysts | Moderate to High |

These catalytic properties have been demonstrated to yield high enantioselectivities, making this compound a valuable tool in asymmetric synthesis .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various biological assays.

Case Study: Pharmacological Evaluation

Research has indicated that derivatives of this compound exhibit significant activity against specific cancer cell lines. For example, compounds derived from this compound were evaluated for their inhibitory effects on cancer cell proliferation and demonstrated favorable pharmacokinetic profiles .

Environmental Considerations

The synthesis methods for this compound have evolved to address environmental concerns. Recent innovations focus on using greener solvents and more efficient reaction conditions that reduce waste and improve safety during synthesis.

Synthesis Method Overview

Recent patents highlight methods that utilize water as a solvent, significantly enhancing safety and environmental friendliness while achieving high yields (over 86%) compared to traditional methods that often involve harmful organic solvents .

Mechanism of Action

The mechanism of action of Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

| Compound Name | Core Ring | Substituents | Stereochemistry | Key Features |

|---|---|---|---|---|

| Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate | 1,3-Oxazolidine | - 2-tert-Butyl - 4-Methyl ester |

4S | High steric hindrance; methyl ester for reactivity |

| tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate | Piperidine | - Quinoline-CF₃ groups - Hydroxymethyl |

C12(R), C13(S) | Antimalarial derivative; folded conformation with hydrogen bonding |

| 3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate | 1,3-Oxazolidine | - 3-tert-Butyl - 4-Methyl ester - 2,2,5-Trimethyl |

4R,5S | Dicarboxylate; increased steric bulk |

| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 1,3-Oxazolidine | - 4-Formyl - 2,2-Dimethyl |

4R | Formyl group for further functionalization |

| Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | 1,3-Oxazolidine | - 2-Oxo - 4-Methyl ester |

4R | Ketone enhances polarity; hydrogen bond acceptor |

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Crystallographic and Conformational Insights

Biological Activity

Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is a compound belonging to the oxazolidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a tert-butyl group at the 2-position and a carboxylate functional group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through mitochondrial pathways, similar to other ceramide analogs.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound across different cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 16.30 ± 7.55 | 3.0 |

| MDA-MB-231 | 22.36 ± 8.19 | 1.58 |

| SKBR-3 | 10.15 ± 3.32 | 4.84 |

| SupT1 | 15.45 ± 6.22 | 2.68 |

These results indicate that this compound demonstrates significantly lower IC50 values compared to C2 ceramide, suggesting a higher potency in inducing cytotoxic effects in cancer cells .

The mechanism by which this compound induces apoptosis appears to be linked to mitochondrial depolarization and the subsequent release of cytochrome c into the cytoplasm, activating caspases involved in the apoptotic pathway .

Apoptosis Induction

In experiments utilizing Annexin V binding assays, it was observed that at a concentration of 25 μM, this compound induced apoptosis in approximately 66% of SupT1 cells, significantly higher than the 42% observed with C2 ceramide at 50 μM . This highlights its potential as a more effective agent for inducing programmed cell death.

Structure-Activity Relationship (SAR)

The structural modifications of oxazolidine derivatives have been shown to influence their biological activity significantly. The presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Comparative Analysis

In comparing various oxazolidine derivatives, it was found that those with branched alkyl chains exhibited enhanced cytotoxicity and selectivity towards cancer cells over non-malignant cells. The SAR analysis indicates that modifications at specific positions can lead to increased potency against certain cancer types while minimizing effects on healthy tissues .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Models : In studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound demonstrated significant antiproliferative effects with IC50 values indicating strong selectivity towards malignant cells .

- Lung Adenocarcinoma : Investigations into its effects on A549 lung adenocarcinoma cells showed moderate activity but a notable selectivity index when compared to non-malignant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.